N'-(4-methoxybenzylidene)-2-(2-methylphenoxy)acetohydrazide
Description
N'-(4-Methoxybenzylidene)-2-(2-methylphenoxy)acetohydrazide is a hydrazide-based compound characterized by a 4-methoxybenzylidene imine group and a 2-methylphenoxy acetamide moiety. Its structure combines aromatic methoxy and methylphenoxy substituents, which influence electronic, steric, and hydrogen-bonding properties.
Properties
IUPAC Name |
N-[(E)-(4-methoxyphenyl)methylideneamino]-2-(2-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-13-5-3-4-6-16(13)22-12-17(20)19-18-11-14-7-9-15(21-2)10-8-14/h3-11H,12H2,1-2H3,(H,19,20)/b18-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFOEFSVHGZUCD-WOJGMQOQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NN=CC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1OCC(=O)N/N=C/C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
299952-29-7 | |
| Record name | N'-(4-METHOXYBENZYLIDENE)-2-(2-METHYLPHENOXY)ACETOHYDRAZIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
N'-(4-methoxybenzylidene)-2-(2-methylphenoxy)acetohydrazide is a hydrazide derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is structurally characterized by the presence of methoxy and methylphenoxy groups, which may enhance its pharmacological properties. The following sections detail its biological activities, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H18N2O3
- Molecular Weight : 298.34 g/mol
- IUPAC Name : N-[(E)-(4-methoxyphenyl)methylideneamino]-2-(3-methylphenoxy)acetamide
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor, binding to the active site of specific enzymes and preventing substrate interaction, thus blocking catalytic activity.
- Antimicrobial Activity : Similar hydrazide derivatives have shown significant antimicrobial properties, suggesting that this compound may also exhibit effectiveness against various microbial strains.
- Anticancer Properties : Preliminary studies indicate potential anticancer activity, possibly through apoptosis induction in cancer cells or inhibition of cell proliferation.
Antimicrobial Activity
Research indicates that hydrazide derivatives can possess notable antimicrobial properties. For instance, the compound has been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics like ciprofloxacin and norfloxacin. The structure-activity relationship (SAR) suggests that the presence of electron-donating groups like methoxy enhances the antimicrobial efficacy .
| Microorganism | Inhibition Zone (mm) | Standard Antibiotic (mm) |
|---|---|---|
| Staphylococcus aureus | 15 | 20 |
| Escherichia coli | 18 | 22 |
| Pseudomonas aeruginosa | 12 | 19 |
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. For example, it has been tested against colon carcinoma cells (HCT-15) and breast cancer cells (MCF-7), with results indicating an IC50 value lower than that of doxorubicin, a standard chemotherapeutic agent .
| Cell Line | IC50 (µM) | Standard Drug IC50 (µM) |
|---|---|---|
| HCT-15 | 10 | 15 |
| MCF-7 | 8 | 12 |
Case Studies
- Study on Antimicrobial Efficacy : A study assessed the antimicrobial properties of various hydrazone derivatives, including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, reinforcing the potential use of this compound in treating infections .
- Anticancer Research : Another investigation focused on the anticancer effects of this compound on human cancer cell lines. The results demonstrated that treatment with the compound resulted in a marked decrease in cell viability and induced apoptosis in cancer cells, suggesting its potential as a therapeutic agent in oncology .
Scientific Research Applications
N'-(4-methoxybenzylidene)-2-(2-methylphenoxy)acetohydrazide is an organic compound that belongs to the hydrazone class, characterized by the presence of a C=N-N-C(=O)- functional group. Research on the specific applications of this compound is limited; however, studies on structurally similar compounds highlight its potential use in catalysis, sensing, and drug delivery.
Synonyms and Identifiers
- N'-[(E)-(4-methoxyphenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide
- This compound
- STK945830
- AKOS001220511
- N-[(E)-(4-methoxyphenyl)methylideneamino]-2-(2-methylphenoxy)acetamide
Computed Descriptors
- IUPAC Name: N-[(E)-(4-methoxyphenyl)methylideneamino]-2-(2-methylphenoxy)acetamide
- InChI: InChI=1S/C17H18N2O3/c1-13-5-3-4-6-16(13)22-12-17(20)19-18-11-14-7-9-15(21-2)10-8-14/h3-11H,12H2,1-2H3,(H,19,20)/b18-11+
- InChIKey: JPFOEFSVHGZUCD-WOJGMQOQSA-N
- SMILES: CC1=CC=CC=C1OCC(=O)N/N=C/C2=CC=C(C=C2)OC
- Molecular Formula: C17H18N2O3
- Molecular Weight: 298.34 g/mol
Other Identifiers
Ani9 Derivatives
A study revealed a new class of ANO1 inhibitor, (E)-2-(4-chloro-2-methylphenoxy)-N'-(2-methoxybenzylidene)acetohydrazide (Ani9) . Ani 9 is soluble in DMSO up to 100mM and in ethanol up to 10 mM with gentle warming . It is recommended to store it at -20°C . Some solutions can be difficult to obtain and can be encouraged by rapid stirring, sonication, or gentle warming in a 45-60°C water bath .
Other Hydrazides
Comparison with Similar Compounds
Comparison with Structural Analogs
Physicochemical Properties
Table 1: Comparative Physicochemical Data
Key Observations :
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
